molecular formula C14H15F6NO B3151860 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL CAS No. 723294-82-4

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL

Cat. No.: B3151860
CAS No.: 723294-82-4
M. Wt: 327.26 g/mol
InChI Key: AENNWZZWTXDINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the imino and phenyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imino group, leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The imino and phenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1,1,1-trifluoro-4-phenyl-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO/c1-9(2)21-11(10-6-4-3-5-7-10)8-12(22,13(15,16)17)14(18,19)20/h3-7,9,22H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNWZZWTXDINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Reactant of Route 2
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Reactant of Route 3
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Reactant of Route 4
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Reactant of Route 5
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Reactant of Route 6
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL

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